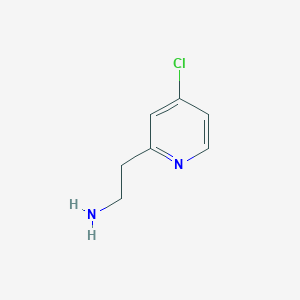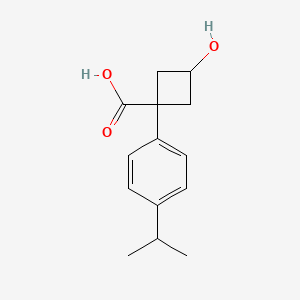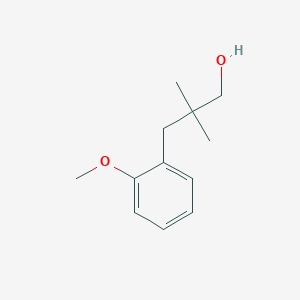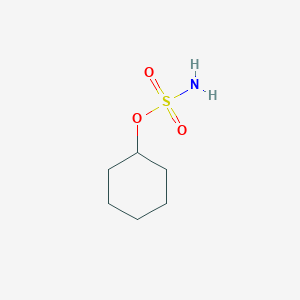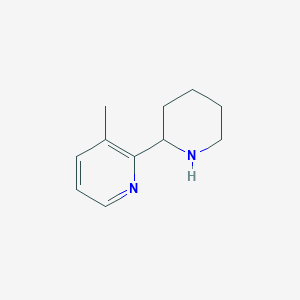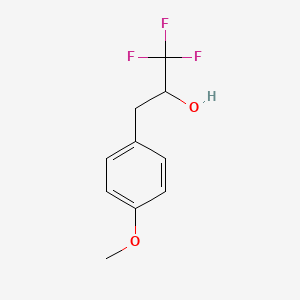
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It features a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction of the resulting intermediate.
Example Synthetic Route:
-
Aldol Condensation:
Reactants: 4-methoxybenzaldehyde, trifluoroacetone
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: Intermediate β-hydroxyketone
-
Reduction:
Reactants: Intermediate β-hydroxyketone
Conditions: Reducing agent (e.g., sodium borohydride), solvent (e.g., methanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Esterification: Formation of esters with carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenylpropan-2-ol: Lacks the methoxy group, resulting in different chemical and biological properties.
1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-ol:
1,1,1-Trifluoro-3-(4-chlorophenyl)propan-2-ol: Contains a chloro group, which can influence its chemical behavior and interactions.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clé InChI |
CXMGVRYEFRBQFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
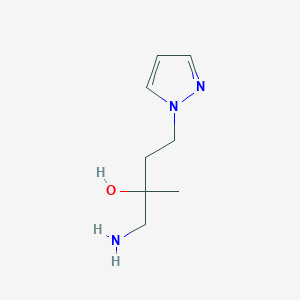
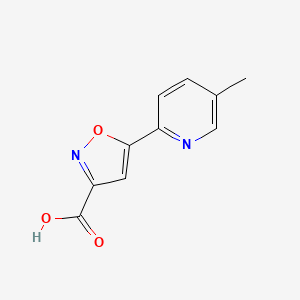
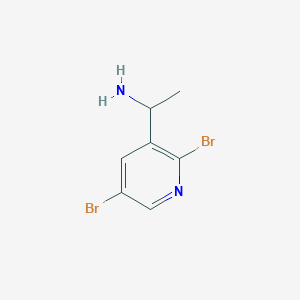

![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)

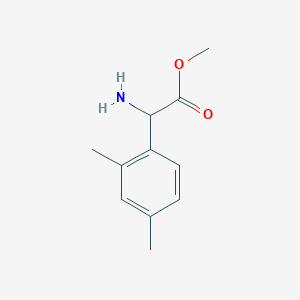
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
